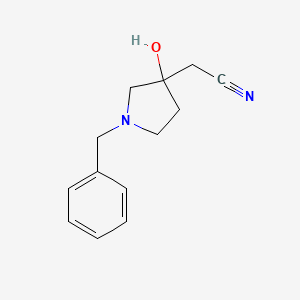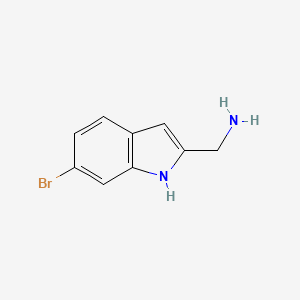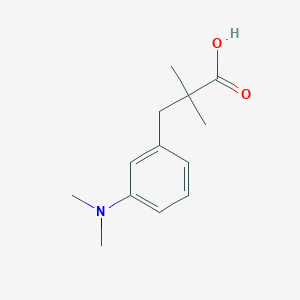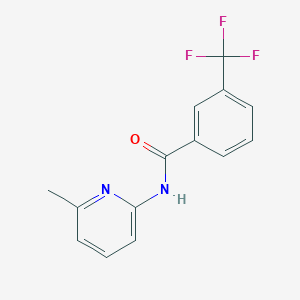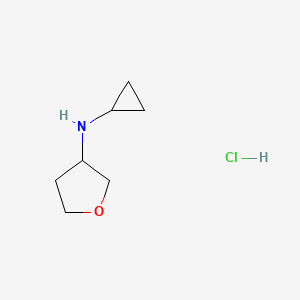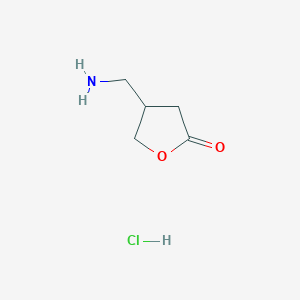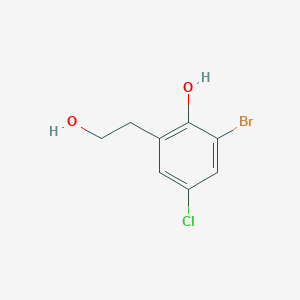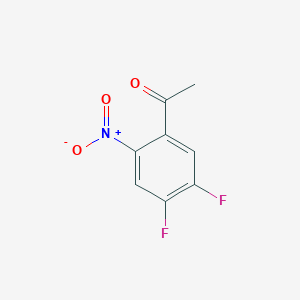
1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one typically involves the nitration of a difluorobenzene derivative followed by an acylation reaction. One common method includes the nitration of 4,5-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 4,5-difluoro-2-nitrobenzene is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
- Reduction of the nitro group yields 1-(4,5-Difluoro-2-aminophenyl)ethan-1-one.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
- Oxidation of the ethanone group results in 1-(4,5-Difluoro-2-nitrophenyl)acetic acid.
Applications De Recherche Scientifique
1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the nitro group and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-2-nitrophenyl)ethan-1-one: Similar structure but with only one fluorine atom.
2,2-Difluoro-1-(4-nitrophenyl)ethan-1-one: Similar structure with a different substitution pattern on the phenyl ring.
1-(2,4-Difluorophenyl)ethan-1-one: Lacks the nitro group but has two fluorine atoms in different positions.
Uniqueness: 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one is unique due to the specific positioning of the fluorine and nitro groups, which can significantly affect its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H5F2NO3 |
|---|---|
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
1-(4,5-difluoro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)5-2-6(9)7(10)3-8(5)11(13)14/h2-3H,1H3 |
Clé InChI |
NBHPJQXVGNYMKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
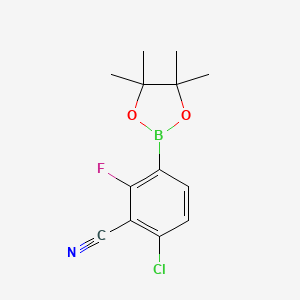
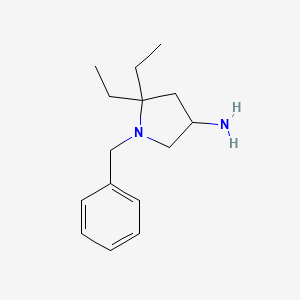
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13583032.png)

![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)
